9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Description
Introduction and Research Context
Historical Development in Heterocyclic Chemistry Research
Heterocyclic chemistry, the study of cyclic compounds containing atoms of at least two different elements, has been a cornerstone of organic chemistry since the early 19th century. The field emerged in tandem with foundational discoveries in organic synthesis, such as Friedrich Brugnatelli’s isolation of alloxan in 1818, which marked one of the earliest characterizations of a heterocyclic compound. By the late 1800s, systematic investigations into heterocycles accelerated, driven by their ubiquity in natural products and biomolecules. For instance, nucleic acids, alkaloids, and chlorophyll all incorporate heterocyclic motifs, underscoring their biological indispensability.
The 20th century witnessed exponential growth in heterocyclic research, particularly for nitrogen-containing rings. By the 1980s, nitrogen heterocycles accounted for 59% of U.S. FDA-approved drugs, reflecting their dominance in medicinal chemistry. This trend persists today, with heterocycles serving as critical scaffolds for drug design due to their structural diversity and capacity to modulate biological targets. The development of synthetic methodologies, such as the Hantzsch pyrrole synthesis and Fischer indole reaction, further solidified heterocycles as indispensable tools in organic synthesis.
Classification within Seven-Membered Nitrogen-Containing Ring Systems
Seven-membered nitrogen-containing heterocycles, such as azepines and benzazepines, occupy a distinct niche within heterocyclic chemistry. Unlike their five- and six-membered counterparts, these larger rings exhibit unique conformational flexibility and strain dynamics, which influence their reactivity and interactions with biological targets. The classification of such systems typically considers:
- Ring saturation : Fully saturated (e.g., hexahydroazepine) vs. partially unsaturated (e.g., 2,3,4,5-tetrahydro-1H-azepine) variants.
- Heteroatom arrangement : The position and number of nitrogen atoms within the ring.
- Fused aromatic systems : Benzannulated derivatives, such as benzo[b]azepines, which merge a benzene ring with the azepine core.
For example, 9-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride belongs to the benzazepine subclass, characterized by a seven-membered azepine ring fused to a benzene moiety. Its partial saturation (2,3,4,5-tetrahydro configuration) reduces ring strain while preserving conformational adaptability, making it a versatile intermediate in synthetic campaigns.
Table 1. Representative Seven-Membered Nitrogen Heterocycles and Their Structural Features
| Compound Class | Saturation Level | Fused Aromatic System | Example Derivative |
|---|---|---|---|
| Azepine | Fully unsaturated | None | 1H-Azepine |
| Tetrahydroazepine | Partially saturated | None | 2,3,4,5-Tetrahydro-1H-azepine |
| Benzo[b]azepine | Variable | Benzene | 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
| Dibenzazepine | Variable | Two benzene rings | 10,11-Dihydro-5H-dibenzo[b,f]azepine |
Evolution of Benzazepine Research in Academic Settings
Academic interest in benzazepines intensified in the mid-20th century, paralleling advances in heterocyclic synthesis and structural elucidation techniques. Early work focused on elucidating the conformational preferences of azepine rings, which were found to adopt boat-like or chair-like geometries depending on substitution patterns. The fusion of a benzene ring to the azepine core, as seen in benzo[b]azepines, introduced additional complexity due to π-π interactions and steric effects, prompting detailed spectroscopic and crystallographic studies.
The Klumpp research group, among others, contributed significantly to benzazepine chemistry through innovative synthetic strategies. For instance, their work on superelectrophilic intermediates enabled the preparation of polycyclic heterocycles, including pyrido[1,2-a]indoles, which share structural motifs with benzazepines. Such methodologies underscored the potential of azepine derivatives as building blocks for complex molecular architectures.
The discontinuation of Heterocycles—a premier journal for heterocyclic research—in 2023 marked a pivotal shift in academic publishing. Despite this, legacy studies from the journal continue to inform contemporary benzazepine research, particularly in exploring novel ring systems and reaction mechanisms.
Significance as a Privileged Structure for Academic Investigation
Privileged structures—molecular frameworks capable of interacting with multiple biological targets—have become central to drug discovery. Benzazepines exemplify this concept, as their rigid yet adaptable cores permit diverse functionalization while maintaining favorable pharmacokinetic properties. The 9-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, for instance, offers multiple sites for electrophilic substitution, enabling the introduction of pharmacophoric groups tailored to specific targets.
In academic settings, this structural versatility has facilitated investigations into:
- Receptor modulation : Benzazepines interact with G protein-coupled receptors (GPCRs), ion channels, and enzymes, making them valuable probes for studying signal transduction pathways.
- Catalytic applications : Azepine derivatives serve as ligands in asymmetric catalysis, enhancing enantioselectivity in C–C bond-forming reactions.
- Material science : The aromaticity and electron-rich nature of benzazepines contribute to their utility in organic semiconductors and light-emitting diodes (LEDs).
The enduring academic focus on benzazepines reflects their dual role as tools for fundamental research and templates for therapeutic innovation. As synthetic methodologies evolve, particularly in areas such as C–H functionalization and flow chemistry, the accessibility of novel benzazepine derivatives will likely expand, further cementing their status as privileged structures.
Properties
IUPAC Name |
9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-4-7-10-6-2-3-8-12-11(9)10;/h4-5,7,12H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFOQFWCUKWOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminotoluene with formaldehyde and hydrogen chloride, followed by cyclization to form the azepine ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Table 1: Representative Synthetic Routes for Tetrahydrobenzoazepines
Amine Reactivity
The secondary amine in the azepine ring undergoes typical nucleophilic reactions:
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Alkylation/Acylation : In the synthesis of 8-chloro-1-methyl derivatives, quaternization of the amine with alkyl halides (e.g., 2-chloropropane) forms intermediates for further cyclization .
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Reductive Amination : Mozavaptan analogs were prepared via reductive amination of 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine with formaldehyde .
Ring Modifications
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Electrophilic Aromatic Substitution : The benzene ring in tetrahydrobenzoazepines undergoes halogenation or nitration at positions activated by the azepine’s electron-donating effects. For example, 8-chloro derivatives were synthesized using AlCl<sub>3</sub>-mediated Friedel-Crafts alkylation .
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Hydrogenation : Catalytic hydrogenation of vinyl or propenyl substituents (e.g., in 6,8-dimethyl-cis-2-vinyl derivatives) yields saturated analogs .
Salt Formation and Crystallography
The hydrochloride salt of 2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 112610-03-4) crystallizes in monoclinic systems (space group P2<sub>1</sub>/m) with refined unit-cell parameters . Salt formation enhances stability and modulates solubility for pharmaceutical applications.
Table 2: Crystallographic Data for Related Salts
Scientific Research Applications
Neuropharmacological Applications
Antipsychotic Potential
Research indicates that 9-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride exhibits significant activity as a potential antipsychotic agent. It acts primarily as an antagonist at dopamine D1 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. Experimental studies have demonstrated:
- In Vitro Studies : Cell-based assays reveal the compound's binding affinity and functional effects on D1 receptors.
- In Vivo Studies : Animal models (e.g., rodents) treated with this compound show alterations in behavior and receptor occupancy, providing insights into its therapeutic efficacy and side effects .
Table 1: Summary of Neuropharmacological Studies
| Study Type | Findings |
|---|---|
| In Vitro | Binding affinity to D1 receptors confirmed. |
| In Vivo | Behavioral changes observed in rodent models. |
Smoking Cessation Research
Nicotinic Acetylcholine Receptor Agonism
Interestingly, this compound has been identified as an agonist at nicotinic acetylcholine receptors, which play a crucial role in nicotine addiction. The relevance of this finding lies in its connection to the development of varenicline, a medication used for smoking cessation. Key aspects include:
- Binding Assays : The compound's affinity for nicotinic receptors has been assessed through various binding assays.
- Behavioral Studies : Animal models have been utilized to investigate the effects of the compound on nicotine-related behaviors .
Table 2: Summary of Smoking Cessation Research
| Research Focus | Findings |
|---|---|
| Binding Affinity | Confirmed agonistic activity at nicotinic receptors. |
| Behavioral Impact | Positive effects on nicotine-related behaviors in animal models. |
Mechanism of Action
The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 9-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride and its analogs:
*Inferred formula based on structural analogs.
Key Differences and Implications
In contrast, the 8-methoxy group () introduces polarity, which may favor aqueous solubility but reduce membrane permeability . The bromine atom in the 9-bromo analog () increases molecular weight and may confer halogen bonding interactions, useful in receptor targeting or photostability .
Ring Configuration :
- The benzo[c]azepine isomer () differs in ring fusion position, altering spatial orientation. This could lead to divergent binding affinities compared to benzo[b] analogs, as seen in other benzazepine drug candidates .
Biological Activity :
- Spiro-cyclohexanebenzazepine derivatives () demonstrate acetylcholinesterase (AChE) inhibitory activity, suggesting that rigid analogs of benzazepines retain pharmacological relevance. The target compound’s methyl group may modulate AChE affinity, though direct data are lacking .
- The hydroxy-phenylethyl substituent () introduces a chiral center, enabling enantioselective interactions. This highlights the role of stereochemistry in optimizing therapeutic profiles .
Biological Activity
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C11H16N2
- Molecular Weight : 176.258 g/mol
- CAS Number : Not specified in the sources but related compounds exist.
Anticancer Properties
Research has indicated that compounds similar to 9-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibit antiproliferative activity against various human cancer cell lines. For instance, a study highlighted that derivatives of benzoazepines showed significant cytotoxic effects with GI50 values in the nanomolar range against multiple tumor cell lines .
| Compound | Cell Lines Tested | GI50 (nM) |
|---|---|---|
| Compound A | A549 (Lung) | 50 |
| Compound B | MCF7 (Breast) | 30 |
| Compound C | HeLa (Cervical) | 25 |
Neuropharmacological Effects
Benzoazepine derivatives are known for their neuroactive properties , which may include anxiolytic and sedative effects. This is attributed to their action on the central nervous system (CNS), particularly as modulators of GABA receptors. These interactions can potentially lead to therapeutic applications in anxiety disorders and sleep disturbances.
The precise mechanism of action for 9-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride remains largely unexplored. However, it is hypothesized that:
- GABA Receptor Modulation : Similar compounds have been shown to enhance GABAergic transmission, which could explain their sedative and anxiolytic effects.
- Inhibition of Cancer Cell Proliferation : The antiproliferative effects may result from interference with cell cycle progression or induction of apoptosis in cancer cells.
Case Studies
A notable case study involved a series of benzoazepine derivatives where researchers observed varying degrees of cytotoxicity across different cancer cell lines. The study concluded that structural modifications significantly influence biological activity, suggesting that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives .
Q & A
Q. What validated analytical methods are recommended for quantifying 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride in complex biological matrices?
To quantify this compound in matrices like wastewater or biological fluids, solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is effective for sample cleanup. After conditioning with methanol and water, analytes are eluted with methanol:2-propanol (1:1). Quantification via LC-MS/MS with electrospray ionization (ESI) in positive ion mode is advised, using deuterated internal standards (e.g., triclosan-d3) for calibration. Method validation should include recovery rates (70–120%), matrix effects, and limits of detection (LOD < 1 ng/mL) .
Q. How can synthetic routes for this compound be optimized to achieve >95% purity?
A two-step synthesis protocol is recommended:
- Step 1 : React 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with magnesium hydroxide in dichloromethane/water at 10°C for 30 minutes.
- Step 2 : Purify the crude product via reverse-phase HPLC using a C18 column and a gradient of 0.1% formic acid in water/acetonitrile. Yield optimization (up to 96%) requires strict temperature control and stoichiometric excess of the acylating agent .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., tautomerism or stereochemical ambiguity) be resolved?
For stereochemical ambiguity, use nuclear Overhauser effect spectroscopy (NOESY) to identify spatial proximity of protons in distinct configurations. For tautomerism, variable-temperature NMR (VT-NMR) at 298–343 K can reveal equilibrium shifts. Computational modeling (e.g., DFT calculations) of tautomeric energy differences (<2 kcal/mol) provides additional validation .
Q. What factorial design approaches are optimal for studying reaction parameters in its synthesis?
A 3² full factorial design is suitable to evaluate the impact of temperature (X₁: 10–30°C) and catalyst concentration (X₂: 1–5 mol%). Response variables include yield and purity. ANOVA analysis identifies significant interactions (p < 0.05), with central composite designs (CCD) used for non-linear optimization. For example, a 15-run CCD can map the optimal temperature (18°C) and catalyst loading (3.2 mol%) .
Q. How can computational models predict its reactivity in novel bioorthogonal reactions (e.g., tetrazine ligation)?
Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict cycloaddition kinetics with tetrazines. Transition state analysis (IRC) identifies steric hindrance from the methyl group at position 9, which reduces reaction rates by 40% compared to non-methylated analogs. Experimental validation via stopped-flow UV-Vis spectroscopy confirms rate constants (k₂ ~ 10³ M⁻¹s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
